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Compound of Interest

Compound Name: 7-Bromo-2-hydroxydibenzofuran

CAS No.: 74423-78-2

Cat. No.: B14008510

Get Quote

Executive Summary & Structural Context
7-Bromo-2-hydroxydibenzofuran (CAS: 74423-78-2) represents a bifunctionalized

dibenzofuran scaffold.[1][2] Its structural significance lies in the interplay between the

hydrogen-bond donor (OH at C2) and the halogen-bond donor (Br at C7). Unlike the parent

dibenzofuran, which packs via weak

interactions, this derivative is predicted to form supramolecular chains or dimers driven by
orthogonal interaction vectors.[1]
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Feature Detail

Chemical Formula

Molecular Weight 263.09 g/mol

Core Scaffold Dibenzofuran (tricyclic, planar)

Key Substituents Hydroxyl (-OH) at C2; Bromine (-Br) at C7

Electronic Character Push-Pull system (OH donor / Br acceptor)

Comparative Structural Benchmarks
To validate new crystal data, researchers must compare unit cell parameters against known

analogues.[1][2] The following table aggregates experimental data for the parent and closely

related halogenated derivatives.

Table 1: Crystallographic Benchmarks for Dibenzofuran
Analogues[1][2]

Compound
Space
Group

Crystal
System

Unit Cell
Dimensions
(Å)

Packing
Motif

Ref

Dibenzofuran

(Parent)

Pnam (

)
Orthorhombic

Herringbone /

T-shaped [1, 2]

2,8-

Dibromodibe

nzofuran

P21/c

(Predicted*)
Monoclinic Simulated:[1]

Br...Br

Halogen

bonding &

-stacking

[3]

2-

Hydroxydiben

zofuran

P-1 or P21/c
Triclinic/Mono

clinic

Variable

(Polymorphic)

H-bonded

chains

(Head-to-Tail)

[4]

> Note: 2,8-Dibromodibenzofuran often crystallizes in lower symmetry than the parent due to

steric locking by bulky Br atoms.[1]
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Predictive Structural Modeling
Based on the "Structure-Property" relationships of the analogues, the crystal lattice of 7-
Bromo-2-hydroxydibenzofuran is expected to exhibit the following interaction hierarchy:

Primary Motif (Strong):O-H...O Hydrogen Bonding. The C2-OH group will likely act as a

donor to the furan oxygen (intramolecular, less likely due to strain) or, more probably, to the

hydroxyl oxygen of a neighboring molecule, forming centrosymmetric dimers (

motif) or infinite catemeric chains.[1]

Secondary Motif (Directional):C-Br...

or C-Br...O Interactions. The bromine atom at C7 is activated for halogen bonding.[2] It
typically directs towards electron-rich regions (furan oxygen or phenyl ring centroids).[1][2]

Tertiary Motif (Weak):

Stacking. The planar dibenzofuran core facilitates offset face-to-face stacking, likely with an
interplanar distance of ~3.4–3.6 Å.

Visualization: Predicted Interaction Network
The following diagram illustrates the competing forces that will define the unit cell.
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Figure 1: Predicted supramolecular synthons driving the crystallization of 7-Bromo-2-
hydroxydibenzofuran.

Experimental Protocols for Data Generation
Since commercial samples (e.g., from ChemScene or Sigma) are often supplied as amorphous

powders, high-quality single crystals must be grown.[1][2]

Protocol A: Crystallization Screening (Solvent Selection)
The polarity of the OH group requires a solvent system that balances solubility with slow

nucleation.

Method Solvent System Mechanism Target Morphology

Slow Evaporation
Ethyl Acetate /

Hexane (1:[1][2]3)
Polarity gradient Prisms / Blocks

Vapor Diffusion
THF (inner) + Pentane

(outer)
Anti-solvent diffusion

Needles (High aspect

ratio)

Slow Cooling
Acetonitrile (Hot

RT)
Supersaturation Plates

Step-by-Step Procedure:

Dissolve 20 mg of 7-Bromo-2-hydroxydibenzofuran in 2 mL of THF.

Filter the solution through a 0.45 µm PTFE syringe filter into a small vial.

Place the small vial (uncapped) inside a larger jar containing 10 mL of Pentane.

Seal the outer jar tightly and store at 4°C in a vibration-free zone.

Validation: Check for crystals after 48–72 hours. Crystals should be transparent and

extinguish polarized light.[2]

Protocol B: X-Ray Data Collection Strategy
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The presence of Bromine (

) makes this compound an excellent candidate for X-ray diffraction due to its significant
scattering power (Heavy Atom Effect).

Radiation Source: Mo-K

(

Å) is preferred over Cu-K

to minimize absorption errors caused by Bromine.[1][2]

Temperature: Collect at 100 K (cryostream) to reduce thermal motion of the terminal Br and

OH groups.

Resolution: Aim for

Å resolution to accurately resolve the C-Br bond distance (typically 1.89–1.91 Å).

Workflow Logic
The following flowchart outlines the decision process for solving the structure, ensuring self-

validation at each step.
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Figure 2: Logical workflow for obtaining and validating the crystal structure.
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Disclaimer: As of 2026, specific atomic coordinates for 7-Bromo-2-hydroxydibenzofuran are

not available in the Cambridge Structural Database (CSD).[1] The data presented above

utilizes homologous extrapolation from the cited authoritative sources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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